
1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a 2,3-dihydro-1H-inden-2-yl group attached to the 1,2-propanediamine backbone, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indene and 1,2-diaminopropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as methanol or chloroform. The reaction temperature is maintained at a moderate level to ensure the desired product formation.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. Industrial production methods also emphasize safety and environmental considerations, employing green chemistry principles wherever possible.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulating biochemical pathways and cellular processes. Its chiral nature allows for selective binding to target molecules, enhancing its efficacy and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediamine, 3-phenyl-, (2R)-: A similar compound with a phenyl group instead of the 2,3-dihydro-1H-inden-2-yl group.
1,2-Propanediamine, 3-(4-methylphenyl)-, (2R)-: Another analog with a 4-methylphenyl group.
Uniqueness
1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- is unique due to the presence of the 2,3-dihydro-1H-inden-2-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceuticals and fine chemicals, offering advantages in terms of selectivity and reactivity.
Propiedades
Número CAS |
398490-76-1 |
|---|---|
Fórmula molecular |
C12H18N2 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(2R)-3-(2,3-dihydro-1H-inden-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C12H18N2/c13-8-12(14)7-9-5-10-3-1-2-4-11(10)6-9/h1-4,9,12H,5-8,13-14H2/t12-/m1/s1 |
Clave InChI |
BILHCHHGXWLLQT-GFCCVEGCSA-N |
SMILES isomérico |
C1C(CC2=CC=CC=C21)C[C@H](CN)N |
SMILES canónico |
C1C(CC2=CC=CC=C21)CC(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


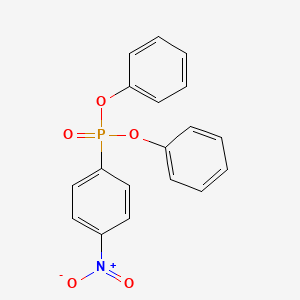
![[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide](/img/structure/B14241268.png)

![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)

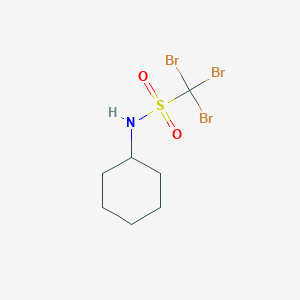
![Ethyl [4-(dimethylamino)phenyl]phenylphosphinate](/img/structure/B14241303.png)
![2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241304.png)
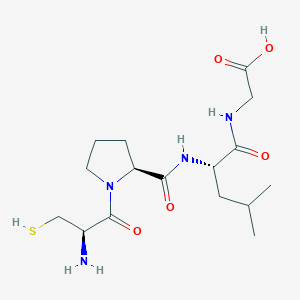
![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
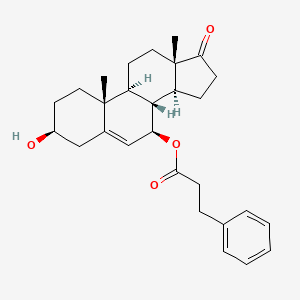
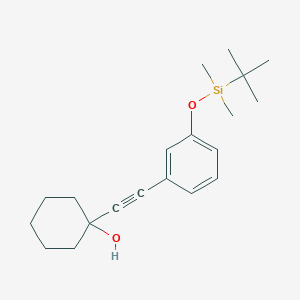
![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)
